molecular formula C15H12Cl3N3O3 B15045193 4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide

Cat. No.: B15045193
M. Wt: 388.6 g/mol
InChI Key: FEURUIGBQJUPJK-UHFFFAOYSA-N
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Description

4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is a complex organic compound with the molecular formula C16H13Cl3N4O3. This compound is known for its unique structural features, which include a nitro group, a trichloroethyl group, and a phenylamino group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(phenylamino)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-amino-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide.

    Reduction: Formation of this compound with reduced nitro group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[2,2,2-trichloro-1-(3-chlorophenylamino)ethyl]benzamide
  • 4-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl]benzamide
  • 4-nitro-N-[2,2,2-trichloro-1-(2-chlorobenzylamino)ethyl]benzamide

Uniqueness

4-nitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, trichloroethyl group, and phenylamino group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12Cl3N3O3

Molecular Weight

388.6 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-4-nitrobenzamide

InChI

InChI=1S/C15H12Cl3N3O3/c16-15(17,18)14(19-11-4-2-1-3-5-11)20-13(22)10-6-8-12(9-7-10)21(23)24/h1-9,14,19H,(H,20,22)

InChI Key

FEURUIGBQJUPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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